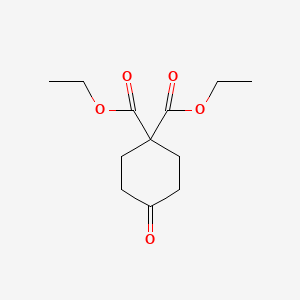

Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 4-oxocyclohexane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAVCKWOYPPSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379798 | |

| Record name | diethyl 4-oxocyclohexane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55704-60-4 | |

| Record name | diethyl 4-oxocyclohexane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethyl 4-oxocyclohexane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a valuable building block in organic synthesis and drug discovery. The core of this synthesis involves a sequential Michael addition and a Dieckmann condensation, affording the target cyclohexanone derivative. This document details the underlying reaction mechanisms, provides structured quantitative data, and outlines detailed experimental protocols.

Synthesis Pathway Overview

The principal route for the synthesis of this compound involves a two-step process. The first step is a Michael addition reaction between diethyl malonate and diethyl glutaconate. This reaction forms the intermediate, tetraethyl 1,1,4,4-butanetetracarboxylate. The subsequent step is an intramolecular Dieckmann condensation of this intermediate, which, after acidic workup, yields the final product.

An In-depth Technical Guide to Diethyl 4-oxocyclohexane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a cyclic keto-diester that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive ketone group and two ester functionalities on a cyclohexane framework, make it a valuable intermediate in the preparation of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. It is important to note that while some experimental data is available, other properties are not extensively reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₅ | [1][] |

| Molecular Weight | 242.27 g/mol | [1][] |

| CAS Number | 55704-60-4 | [1][] |

| Appearance | Amber-colored oil | [3] |

| Boiling Point | 175 °C at 0.5 mmHg | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not explicitly stated, but soluble in organic solvents like ether. | [3] |

| Purity | Typically available in ≥95% purity. | [1][] |

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

-

δ 4.24 (q, 4H, J = 7.12 Hz)

-

δ 2.44 (t, 4H, J = 6.56 Hz)

-

δ 2.37 (t, 4H, J = 6.41 Hz)

-

δ 1.27 (t, 6H, J = 7.17 Hz)[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is through the cyclization of a linear precursor. The following protocol is based on established literature procedures.[3]

Materials:

-

4,4-bis(ethoxycarbonyl)heptanedioic acid

-

Pyridine

-

Acetic anhydride

-

95% Ethanol

-

Potassium carbonate

-

Ether

-

Magnesium sulfate

Procedure:

-

To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a pre-mixed 10% (v/v) solution of pyridine in acetic anhydride.

-

Heat the reaction mixture to reflux with continuous stirring for 3 hours in a preheated oil bath.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

The resulting oil is azeotropically distilled twice with 300 mL of 95% ethanol and 300 mL of water.

-

Subsequently, treat the residue with 12.9 g (93.6 mmol) of solid potassium carbonate.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous layer to redissolve the solid and then extract it with ether (2 x 150 mL).

-

Combine the organic phases, dry them over magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as an amber-colored oil (yield: 11.82 g, 48.8 mmol, 62.9%).[3]

Purification and Analysis

The crude product can be purified and analyzed using standard laboratory techniques.

Purification: The product is typically obtained in sufficient purity after the work-up procedure described above. Further purification, if necessary, could be achieved through vacuum distillation.

Analysis:

-

HPLC: An HPLC analysis can be performed to determine the purity of the compound. A reported retention time is 2.00 min.[3]

-

NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the final product.

Logical Relationships and Workflows

The synthesis and purification of this compound can be visualized as a multi-step process.

References

An In-depth Technical Guide to Diethyl 4-oxocyclohexane-1,1-dicarboxylate: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its unique structural features, comprising a cyclohexane ring with a ketone functionality and two sterically demanding ethyl carboxylate groups at a quaternary center, make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, physicochemical and spectral properties, a detailed experimental protocol for its synthesis and purification, and a discussion of its reactivity and applications in the development of therapeutic agents.

Molecular Structure and Properties

This compound, with the chemical formula C12H18O5, possesses a molecular weight of 242.27 g/mol .[1] Its structure is characterized by a six-membered aliphatic ring containing a carbonyl group at the C4 position and two ethyl ester groups geminally substituted at the C1 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55704-60-4 | [1] |

| Molecular Formula | C12H18O5 | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | Amber-colored oil | [2] |

| Boiling Point | 175 °C at 0.5 mmHg |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the different proton environments in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 4.24 | Quartet (q) | 4H | -OCH₂CH₃ | [2] |

| 2.44 | Triplet (t) | 4H | Cyclohexane CH₂ | [2] |

| 2.37 | Triplet (t) | 4H | Cyclohexane CH₂ adjacent to C=O | [2] |

| 1.27 | Triplet (t) | 6H | -OCH₂CH₃ | [2] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1200-1000 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum would likely show a molecular ion peak (M+) at m/z 242. The fragmentation pattern is expected to involve the loss of ethoxy groups (-OEt, 45 u) and the ethyl group (-CH2CH3, 29 u), as well as characteristic cleavages of the cyclohexane ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Dieckmann condensation of a suitable acyclic precursor. A reported synthesis starts from 4,4-bis(ethoxycarbonyl)heptanedioic acid.[2]

Materials:

-

4,4-bis(ethoxycarbonyl)heptanedioic acid

-

Pyridine

-

Acetic anhydride

-

95% Ethanol

-

Water

-

Potassium carbonate

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a pre-mixed 10% (v/v) solution of pyridine in acetic anhydride.[2]

-

Heat the reaction mixture to reflux with continuous stirring in a preheated oil bath for 3 hours.[2]

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.[2]

-

Azeotrope the resulting oil twice with 300 mL of 95% ethanol and 300 mL of water.[2]

-

Treat the residue with 12.9 g (93.6 mmol) of solid potassium carbonate.[2]

-

Concentrate under reduced pressure to remove the ethanol.[2]

-

Dilute the remaining aqueous layer to redissolve any solids and extract with diethyl ether (2 x 150 mL).[2]

-

Combine the organic phases, dry over magnesium sulfate, and filter.[2]

-

Concentrate the filtrate under reduced pressure to yield this compound as an amber-colored oil (yield: 11.82 g, 48.8 mmol, 62.9%).[2]

Purification

Purification of the crude product can be achieved by vacuum distillation or column chromatography.

Vacuum Distillation:

-

The crude oil can be distilled under high vacuum (e.g., 0.5 mmHg) at a temperature of approximately 175 °C.

Column Chromatography:

-

For smaller scales or for achieving higher purity, flash column chromatography on silica gel can be employed. A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with a gradient of increasing polarity.

Reactivity and Applications in Drug Development

The presence of a ketone and two ester functionalities on a cyclohexane scaffold makes this compound a versatile building block in organic synthesis, particularly in the construction of pharmacologically active molecules.

Key Reactions

-

Reduction of the Ketone: The carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents, leading to the formation of Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate. This introduces a new chiral center and a site for further functionalization.

-

Reactions at the α-positions to the Ketone: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

-

Modification of the Ester Groups: The ethyl esters can be hydrolyzed to the corresponding dicarboxylic acid or transesterified with other alcohols. They can also be reduced to diols.

Role in Drug Synthesis

A notable application of a closely related starting material, ethyl 4-oxocyclohexane-1-carboxylate, is in the synthesis of Tranexamic acid . Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis involves the conversion of the keto-ester to a cyanohydrin, followed by dehydration, saponification, and reduction of the nitrile and hydrogenation of the double bond. This highlights the utility of the 4-oxocyclohexane carboxylate scaffold in accessing medicinally important compounds.

The structural motif of this compound provides a rigid cyclohexane core that can be used to control the spatial orientation of appended functional groups, a crucial aspect in designing molecules that interact with specific biological targets.

Logical Workflow and Pathway Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Synthetic Transformations

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined structure and multiple functional groups offer a wide range of possibilities for chemical modification, enabling the construction of complex molecular architectures. The detailed information on its properties and synthesis provided in this guide serves as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of DIETHYL 4-OXOCYCLOHEXANE-1,1-DICARBOXYLATE (CAS 55704-60-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DIETHYL 4-OXOCYCLOHEXANE-1,1-DICARBOXYLATE, a versatile intermediate in organic synthesis with applications in the pharmaceutical industry. This document details a primary synthesis method, including a thorough experimental protocol and quantitative data. Furthermore, it explores the underlying reaction mechanism and potential applications of this compound in drug development, particularly as a scaffold for complex molecular architectures.

Chemical Profile

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 55704-60-4 |

| Molecular Formula | C12H18O5 |

| Molecular Weight | 242.27 g/mol |

| Appearance | Colorless to off-white solid or amber-colored oil |

| Primary Application | Organic Synthesis Intermediate |

Core Synthesis Route: Intramolecular Cyclization

The most commonly cited method for the synthesis of this compound involves the intramolecular cyclization of a linear precursor, 4,4-bis(ethoxycarbonyl)heptanedioic acid. This reaction is analogous to the Dieckmann condensation, which is a base-catalyzed intramolecular condensation of a diester to form a β-keto ester.[1][2][3][4][5] In the detailed protocol below, the cyclization is promoted by a mixture of pyridine and acetic anhydride.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

4,4-bis(ethoxycarbonyl)heptanedioic acid

-

Pyridine

-

Acetic anhydride

-

95% Ethanol

-

Water

-

Solid potassium carbonate

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Reaction Setup: To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a pre-mixed 10% (v/v) solution of pyridine in acetic anhydride.

-

Reflux: Place the reaction mixture in a preheated oil bath and heat to reflux with continuous stirring for 3 hours.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Azeotrope the resulting oil twice with 300 mL of 95% ethanol and 300 mL of water.

-

Subsequently, treat the mixture with 12.9 g (93.6 mmol) of solid potassium carbonate.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous layer with water to redissolve any solids and then extract with diethyl ether (2 x 150 mL).

-

Combine the organic phases, dry over magnesium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the final product.

Quantitative Data

| Parameter | Value |

| Starting Material Mass | 23.6 g |

| Starting Material Moles | 78 mmol |

| Product Mass | 11.82 g |

| Product Moles | 48.8 mmol |

| Yield | 62.9% |

| ¹H NMR (500 MHz, CDCl₃) δ ppm | 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz) |

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 4,4-bis(ethoxycarbonyl)heptanedioic acid is a classic example of an intramolecular cyclization reaction. While the provided protocol uses pyridine and acetic anhydride, the underlying principle is similar to the Dieckmann condensation, which typically employs a strong base to generate an enolate that then attacks the second ester group intramolecularly. The acetic anhydride in the given protocol likely acts as a dehydrating agent to facilitate the cyclization.

Another related intramolecular cyclization is the Thorpe-Ziegler reaction, which involves the cyclization of dinitriles to form cyclic ketones after hydrolysis.[6][7][8][9] These condensation reactions are fundamental in organic synthesis for the formation of cyclic compounds.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential pharmaceutical applications. The cyclohexanone moiety is a common scaffold in medicinal chemistry, found in a variety of therapeutic agents.[6][8][9]

Precursor for Bioactive Molecules

While direct applications of CAS 55704-60-4 in marketed drugs are not extensively documented, its structural motifs are of significant interest. For instance, a closely related compound, ethyl 4-oxocyclohexane-1-carboxylate, is a key starting material in a novel synthesis of Tranexamic acid, a medication used to treat or prevent excessive blood loss. This highlights the utility of the 4-oxocyclohexane carboxylate scaffold in the synthesis of pharmaceutically active compounds.

Synthesis of Spirocyclic Compounds

The presence of a quaternary carbon substituted with two ester groups makes this compound an excellent precursor for the synthesis of spirocyclic compounds. Spirocycles are three-dimensional structures that are increasingly utilized in drug discovery due to their conformational rigidity and novel chemical space.[10][11][12] For example, the ketone functionality can be used as a handle to construct a second ring, leading to spiro-hydantoins or other spiro-heterocycles, which are known to possess a wide range of biological activities.[13][14]

References

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate | C22H22O5 | CID 5291879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | CID 249270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl 1,4-cyclohexanedicarboxylate | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. alphachem.biz [alphachem.biz]

- 10. Hydantoin synthesis [organic-chemistry.org]

- 11. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 12. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]

- 13. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. figshare.com [figshare.com]

An In-depth Technical Guide to Diethyl 4-oxocyclohexane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a key organic building block. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and available spectral data. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating its application in the design and synthesis of novel molecules.

Chemical Identity and Nomenclature

The compound of focus is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is a cyclic keto-diester that serves as a versatile intermediate in various organic syntheses.

Table 1: IUPAC Name and Synonyms

| Type | Identifier |

| IUPAC Name | This compound[] |

| Synonym | 4-oxo-1,1-Cyclohexanedicarboxylic acid 1,1-diethyl ester[] |

| Synonym | 4-Oxo-1,1-cyclohexanedicarboxylic acid diethyl ester |

| Synonym | 4,4-Bis(ethoxycarbonyl)cyclohexanone |

| CAS Number | 55704-60-4[2][3] |

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 2: Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₅ | [][3] |

| Molecular Weight | 242.27 g/mol | [][3] |

| Boiling Point | 175 °C at 0.5 mmHg | |

| Density | 1.155 g/cm³ | [4] |

| Physical Form | Solid | |

| Purity | ≥95% | [][3] |

| Storage | Store at room temperature. |

Table 3: Spectral Data

| Spectrum Type | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz)[2] |

| ¹³C NMR | Data not available in the searched literature. |

| Infrared (IR) | Data not available in the searched literature. |

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on established laboratory methods.[2]

Materials and Reagents

-

4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol)

-

Pyridine

-

Acetic anhydride

-

95% Ethanol

-

Water

-

Solid potassium carbonate (12.9 g, 93.6 mmol)

-

Ether

-

Magnesium sulfate

Procedure

-

Reaction Setup: To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a premixed 10% (v/v) solution of pyridine in acetic anhydride.

-

Reflux: Place the reaction mixture in a preheated oil bath and heat to reflux with continuous stirring for 3 hours.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Azeotrope the resulting oil twice with 300 mL of 95% ethanol and 300 mL of water.

-

Subsequently, treat the mixture with 12.9 g (93.6 mmol) of solid potassium carbonate.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous layer with water to redissolve any solids.

-

Extract the aqueous layer twice with 150 mL portions of ether.

-

-

Purification:

-

Combine the organic phases and dry them over magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

-

Product: The final product, 4-oxo-1,1-cyclohexanedicarboxylic acid 1,1-diethyl ester, is obtained as an amber-colored oil (11.82 g, 48.8 mmol, 62.9% yield).

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Physical and chemical properties of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a cyclic keto-diester that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive ketone group and two ester functionalities on a cyclohexane framework, make it a valuable intermediate for the synthesis of a variety of more complex molecules, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

This compound is typically an amber-colored oil.[1] While a specific melting point has not been consistently reported, its boiling point has been determined. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 55704-60-4 | [2] |

| Molecular Formula | C₁₂H₁₈O₅ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Boiling Point | 175 °C at 0.5 mmHg | |

| Appearance | Amber-colored oil | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature, under argon | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The known ¹H NMR data provides characteristic signals for the ethyl ester groups and the protons on the cyclohexane ring.

¹H NMR (500 MHz, CDCl₃) δ (ppm): 4.24 (q, J = 7.12 Hz, 4H), 2.44 (t, J = 6.56 Hz, 4H), 2.37 (t, J = 6.41 Hz, 4H), 1.27 (t, J = 7.17 Hz, 6H).[1]

Synthesis of this compound

The primary synthetic route to this compound is through an intramolecular Dieckmann condensation of a linear dioic acid derivative.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol describes the synthesis from 4,4-bis(ethoxycarbonyl)heptanedioic acid.[1]

Materials:

-

4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol)

-

Pyridine

-

Acetic anhydride

-

95% Ethanol

-

Water

-

Potassium carbonate (12.9 g, 93.6 mmol)

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

A 10% (v/v) solution of pyridine in acetic anhydride (100 mL) is prepared.

-

4,4-bis(ethoxycarbonyl)heptanedioic acid is added to the premixed solution.

-

The reaction mixture is heated to reflux in a preheated oil bath with continuous stirring for 3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure.

-

The resulting oil is azeotropically distilled twice with 95% ethanol (300 mL) and water (300 mL).

-

The residue is then treated with solid potassium carbonate.

-

The mixture is concentrated under reduced pressure to remove the ethanol.

-

The remaining aqueous layer is diluted to redissolve any solids and then extracted with diethyl ether (2 x 150 mL).

-

The combined organic phases are dried over magnesium sulfate and filtered.

-

The filtrate is concentrated under reduced pressure to yield this compound as an amber-colored oil (11.82 g, 48.8 mmol, 62.9% yield).[1]

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The ketone can undergo a variety of reactions such as reduction, oximation, and reactions with nucleophiles. The ester groups can be hydrolyzed, transesterified, or reduced. The presence of alpha-hydrogens to the carbonyl and ester groups allows for enolate formation and subsequent alkylation or condensation reactions.

Dieckmann Condensation

The synthesis of this molecule is a prime example of the Dieckmann condensation, an intramolecular version of the Claisen condensation.[3] This reaction is a powerful tool for the formation of five- and six-membered rings, which are prevalent in many biologically active molecules.[3][4]

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented in the reviewed literature, its structural motif is of significant interest to medicinal chemists. The cyclohexane core is a common scaffold in many pharmaceutical agents, providing a rigid framework to orient functional groups for optimal interaction with biological targets. The ketone and ester functionalities offer handles for further chemical modifications to generate libraries of compounds for screening.

For instance, structurally related cyclohexane dicarboxylates have been investigated as building blocks for pharmaceuticals, including anti-inflammatory and analgesic drugs.[5] The ability to introduce substituents at various positions on the cyclohexane ring, including the ketone position, makes this compound a potentially valuable starting material for the synthesis of novel bioactive molecules. Further research is warranted to explore the full potential of this compound as a scaffold in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and spectroscopic properties. Its synthesis via the Dieckmann condensation is a robust and efficient process. While its direct application in drug development is not yet widely reported, its structural features suggest significant potential as a versatile building block for the creation of novel chemical entities with diverse biological activities. This guide provides a foundational understanding of this compound for researchers and scientists engaged in organic synthesis and medicinal chemistry.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Starting Materials for Diethyl 4-Oxocyclohexane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes and starting materials for the preparation of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a valuable building block in organic synthesis. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the efficient production of this versatile intermediate.

Introduction

This compound is a functionalized cyclic ketone that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and natural products. Its structure, featuring a ketone and a geminal diester on a cyclohexane ring, allows for a wide range of chemical transformations. The selection of an appropriate synthetic strategy is crucial for achieving high yields and purity. This guide will focus on the most common and effective methods for its preparation.

Core Synthetic Strategies

Two principal synthetic pathways have been established for the synthesis of this compound:

-

One-Pot Double Michael Addition-Dieckmann Condensation: This is a highly efficient and convergent approach that constructs the cyclohexane ring in a single pot from acyclic precursors.

-

Intramolecular Cyclization of a Precursor Diacid or Diester: This method involves the formation of the cyclic ketone from a pre-synthesized linear substrate.

Synthetic Pathway 1: One-Pot Double Michael Addition-Dieckmann Condensation

This elegant one-pot reaction involves the sequential addition of two equivalents of an acrylate to a malonate, followed by an intramolecular Dieckmann condensation to form the six-membered ring.

Logical Relationship Diagram

Caption: Logical flow of the one-pot synthesis.

Experimental Protocol

A representative experimental protocol for the synthesis of this compound via a one-pot double Michael addition-Dieckmann condensation is as follows:

-

Reaction Setup: To a solution of diethyl malonate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) is added a strong base, for example, potassium tert-butoxide (2.2 equivalents), at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Michael Additions: Ethyl acrylate (2.0 equivalents) is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for a specified time to allow for the completion of the double Michael addition.

-

Dieckmann Condensation: The reaction mixture is then heated to reflux to promote the intramolecular Dieckmann condensation.

-

Work-up: After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Quantitative Data

| Starting Material | Molar Ratio | Key Reaction Parameters | Product | Yield |

| Diethyl Malonate | 1.0 | Solvent: THF, Base: Potassium tert-butoxide, Temperature: Reflux | This compound | High |

| Ethyl Acrylate | 2.0 |

Synthetic Pathway 2: Intramolecular Cyclization of 4,4-Bis(ethoxycarbonyl)heptanedioic acid

This synthetic route involves the cyclization of a pre-formed linear dicarboxylic acid to generate the target cyclohexanone derivative.

Synthetic Workflow Diagram

Caption: Workflow for the cyclization approach.

Experimental Protocol

The following protocol is based on a described synthesis:

-

Reaction: To 4,4-bis(ethoxycarbonyl)heptanedioic acid is added a solution of pyridine and acetic anhydride. The reaction mixture is heated to reflux with continuous stirring for 3 hours.

-

Initial Work-up: After cooling to room temperature, the mixture is concentrated under reduced pressure. The resulting oil is azeotroped twice with 95% ethanol and water.

-

Basic Treatment: The residue is treated with solid potassium carbonate.

-

Extraction: After removing the ethanol under reduced pressure, the remaining aqueous layer is diluted to redissolve any solids and then extracted with ether.

-

Final Purification: The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as an amber-colored oil.

Quantitative Data

| Starting Material | Reagents | Product | Yield |

| 4,4-Bis(ethoxycarbonyl)heptanedioic acid | Pyridine, Acetic Anhydride, Potassium Carbonate | This compound | 62.9% |

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C12H18O5[1] |

| Molecular Weight | 242.27 g/mol [1] |

| CAS Number | 55704-60-4[1] |

| Appearance | Amber-colored oil |

| ¹H NMR (500 MHz, CDCl₃) | δ ppm 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz) |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The one-pot double Michael addition-Dieckmann condensation offers an efficient and convergent approach from simple starting materials like diethyl malonate and ethyl acrylate. The intramolecular cyclization of 4,4-bis(ethoxycarbonyl)heptanedioic acid provides an alternative route with a reported yield of 62.9%. The choice of synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and process optimization considerations. This guide provides the foundational knowledge for researchers to select and implement a suitable synthetic strategy for obtaining this important chemical intermediate.

References

Retrosynthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the retrosynthetic analysis and forward synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a valuable building block in organic synthesis. The document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to support the described methodologies.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound identifies two primary bond disconnections, leading to readily available starting materials. The core of this analysis involves a Dieckmann condensation and a double Michael addition.

The initial disconnection of the cyclic β-ketoester via a Dieckmann condensation retro-reaction reveals the precursor, 4,4-bis(ethoxycarbonyl)heptanedioic acid. This linear tetra-ester provides the carbon framework for the target cyclohexanone ring.

Further disconnection of 4,4-bis(ethoxycarbonyl)heptanedioic acid through a retro-Michael addition pathway leads to two simple and commercially available starting materials: diethyl malonate and two equivalents of ethyl acrylate . This retrosynthetic pathway offers a convergent and efficient approach to the target molecule.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Workflow

The forward synthesis mirrors the retrosynthetic analysis, commencing with a base-catalyzed double Michael addition of diethyl malonate to ethyl acrylate. This reaction constructs the linear tetra-ester intermediate. The subsequent intramolecular Dieckmann condensation of this intermediate, followed by an acidic workup, yields the final product, this compound.

Caption: Forward synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4,4-Bis(ethoxycarbonyl)heptanedioic acid

This procedure outlines the double Michael addition of diethyl malonate to ethyl acrylate.

Reagents:

-

Diethyl malonate

-

Ethyl acrylate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring.

-

Ethyl acrylate (2.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature below 30°C.

-

After the addition is complete, the mixture is stirred at room temperature for several hours and then refluxed for 2-3 hours to ensure complete reaction.

-

The reaction mixture is cooled to room temperature and then neutralized with a dilute aqueous solution of hydrochloric acid.

-

The ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 4,4-bis(ethoxycarbonyl)heptanedioic acid.

-

Purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound

This procedure details the Dieckmann condensation of 4,4-bis(ethoxycarbonyl)heptanedioic acid.

Reagents:

-

4,4-Bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol)

-

Pyridine and Acetic anhydride solution (10% v/v)

-

Ethanol (95%)

-

Water

-

Potassium carbonate (solid)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

To 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol), 100 mL of a pre-mixed 10% (v/v) solution of pyridine and acetic anhydride is added.[1]

-

The reaction mixture is heated to reflux with continuous stirring for 3 hours in a preheated oil bath.[1]

-

After completion, the reaction is cooled to room temperature and concentrated under reduced pressure.[1]

-

The resulting oil is azeotropically distilled twice with 95% ethanol (300 mL) and water (300 mL).[1]

-

The residue is then treated with solid potassium carbonate (12.9 g, 93.6 mmol).[1]

-

Ethanol is removed under reduced pressure, and the remaining aqueous layer is diluted to redissolve any solids.[1]

-

The aqueous layer is extracted with diethyl ether (2 x 150 mL).[1]

-

The combined organic phases are dried over anhydrous magnesium sulfate and filtered.[1]

-

The filtrate is concentrated under reduced pressure to afford this compound as an amber-colored oil.[1]

Data Presentation

| Compound | Starting Material(s) | Reaction Type | Yield (%) | Spectroscopic Data | Reference |

| 4,4-Bis(ethoxycarbonyl)heptanedioic acid | Diethyl malonate, Ethyl acrylate | Double Michael Addition | - | - | - |

| This compound | 4,4-Bis(ethoxycarbonyl)heptanedioic acid | Dieckmann Condensation | 62.9 | ¹H NMR (500 MHz, CDCl₃) δ ppm 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz) | [1] |

References

The Genesis of a Cyclohexanone: An In-depth Technical Guide to the Discovery and History of Diethyl 4-Oxocyclohexane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical discovery and synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a key building block in modern organic synthesis. While the precise moment of its first synthesis is not definitively documented in readily accessible historical records, its conceptual origins are firmly rooted in the pioneering work of Walter Dieckmann at the turn of the 20th century. This document reconstructs the likely historical synthetic routes, provides detailed modern experimental protocols, and presents key quantitative data in a structured format. Through an exploration of the underlying chemical principles and the evolution of synthetic methodologies, this guide offers a comprehensive understanding of this important cyclic keto ester.

Historical Context: The Dieckmann Condensation and the Dawn of Alicyclic Chemistry

The discovery of this compound is intrinsically linked to the development of methods for forming cyclic organic compounds. In the late 19th and early 20th centuries, German chemist Walter Dieckmann made seminal contributions to this field with his work on the intramolecular condensation of diesters, a reaction now famously known as the Dieckmann condensation.[1][2] This powerful cyclization reaction provided a reliable method for the synthesis of cyclic β-keto esters, which are versatile intermediates for the preparation of a wide array of carbocyclic systems.

The Dieckmann condensation involves the base-catalyzed intramolecular reaction of a dicarboxylic acid ester to form a five- or six-membered ring. The reaction proceeds via the formation of an enolate ion at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. The formation of stable five- and six-membered rings is particularly favored due to minimal ring strain.

Given the structure of this compound, its initial synthesis would have logically relied on the principles established by Dieckmann. The key challenge for early organic chemists would have been the synthesis of a suitable acyclic precursor.

Plausible Historical Synthetic Pathways

While a definitive first synthesis publication for this compound has not been identified, two primary historical routes, based on the chemical knowledge of the era, are highly probable:

The Dieckmann Condensation of a Substituted Pimelic Acid Ester

The most direct conceptual route to this compound is the Dieckmann condensation of a tetraester of a substituted pimelic acid, specifically tetraethyl 4,4-dicarboxyheptanedioate.

Logical Retrosynthetic Analysis:

Caption: Retrosynthesis of this compound.

The synthesis would commence with the alkylation of diethyl malonate with a suitable four-carbon electrophile, such as ethyl 4-bromobutanoate, to introduce one of the side chains. A subsequent Michael addition or a second alkylation would lead to the formation of the key tetraester precursor. The final step would be the Dieckmann cyclization to yield the desired cyclohexanone ring.

The Thorpe-Ziegler Cyclization of a Dinitrile

An alternative, though related, historical approach involves the Thorpe-Ziegler reaction, which is the intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[3][4][5]

Proposed Thorpe-Ziegler Pathway:

Caption: Thorpe-Ziegler route to the target molecule.

This pathway would necessitate the synthesis of diethyl 4,4-dicyanoheptanedioate. This could be achieved through the reaction of diethyl malonate with acrylonitrile in a Michael addition, followed by further synthetic manipulations.

Modern Synthetic Protocol

A contemporary and reliable method for the synthesis of this compound starts from 4,4-bis(ethoxycarbonyl)heptanedioic acid.

Experimental Procedure

Reaction Scheme:

Caption: Modern synthesis of the target compound.

Step 1: Cyclization

-

To a solution of 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol) in 100 mL of a premixed 10% (v/v) solution of pyridine in acetic anhydride, the mixture is heated to reflux with continuous stirring for 3 hours in a preheated oil bath.

-

After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure.

-

The resulting oil is azeotropically distilled twice with 95% ethanol (300 mL) and water (300 mL).

Step 2: Work-up and Purification

-

The residue is treated with solid potassium carbonate (12.9 g, 93.6 mmol).

-

The mixture is concentrated under reduced pressure to remove ethanol.

-

The remaining aqueous layer is diluted with water to redissolve any solids and then extracted with diethyl ether (2 x 150 mL).

-

The combined organic phases are dried over anhydrous magnesium sulfate and filtered.

-

The filtrate is concentrated under reduced pressure to afford this compound as an amber-colored oil.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4,4-bis(ethoxycarbonyl)heptanedioic acid | |

| Amount | 23.6 g (78 mmol) | |

| Product | This compound | |

| Yield | 11.82 g (48.8 mmol) | |

| Molar Yield | 62.9% | |

| Appearance | Amber-colored oil | |

| Molecular Formula | C12H18O5 | [6] |

| Molecular Weight | 242.27 g/mol | [6] |

Characterization Data

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ ppm 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz) | |

| HPLC | Retention time of 2.00 min (AP 74%) |

Applications in Modern Synthesis

This compound is a valuable intermediate in organic synthesis. The presence of the ketone and the gem-diester functionalities allows for a variety of chemical transformations:

-

The Ketone Group: The ketone can undergo nucleophilic addition, reduction to an alcohol, or conversion to an enol or enolate for further alkylation or condensation reactions.

-

The Diester Group: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated. The acidic α-protons can be removed to form an enolate for alkylation or acylation reactions.

This combination of reactive sites makes it a versatile precursor for the synthesis of complex carbocyclic and heterocyclic molecules, which are of significant interest in medicinal chemistry and materials science.

Conclusion

The history of this compound is a testament to the enduring legacy of foundational reactions in organic chemistry. While the exact moment of its discovery remains to be unearthed from the annals of chemical literature, its synthesis is a clear application of the principles of the Dieckmann condensation. The modern synthetic protocols provide an efficient means to access this valuable building block, which continues to be a versatile tool for synthetic chemists in the creation of novel and complex molecular architectures. This guide provides a comprehensive overview of its historical context, plausible synthetic origins, and contemporary utility, serving as a valuable resource for researchers in the chemical sciences.

References

- 1. Einhorn-Brunner Reaction [drugfuture.com]

- 2. Einhorn-Brunner Reaction [drugfuture.com]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. synarchive.com [synarchive.com]

- 6. US3717670A - Production of carboxylic acids and esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Reactions of Diethyl 4-Oxocyclohexane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-oxocyclohexane-1,1-dicarboxylate (CAS No. 55704-60-4) is a versatile synthetic intermediate of significant interest in organic chemistry and drug discovery.[1][2][3] Its unique structure, featuring a ketone and a geminal diester on a cyclohexane ring, offers multiple reactive sites for a variety of chemical transformations. This guide provides a detailed overview of the fundamental reactions of this compound, complete with experimental protocols, quantitative data, and visual representations of reaction pathways to aid in its application in research and development.

Core Reactions and Methodologies

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the ketone at the 4-position and the active methylene protons at the 2- and 6-positions, alpha to both the carbonyl group and the ester functionalities. Additionally, the ester groups themselves can undergo hydrolysis and decarboxylation under appropriate conditions.

Ketenacetal Formation

The ketone functionality can be protected as a ketenacetal. For instance, reaction with triethoxymethane in the presence of a catalytic amount of sulfamic acid affords the corresponding diethyl ketal. This protection strategy is crucial when subsequent reactions need to be performed selectively at other positions of the molecule.[1]

Experimental Protocol: Ketenacetal Formation [1]

A 5L reactor is charged with 1.67 kg of this compound, 2.55 kg of Triethoxymethane, and 0.10 kg of sulfamic acid. The reaction mixture is stirred at 25°C for 16 hours. An additional 0.50 kg of Triethoxymethane is then charged, and stirring is continued for another 4 hours. The resulting suspension is filtered, and the filtrate is concentrated under vacuum. 3L of Methyl-THF is added, and the distillation is repeated to afford the product as a brown oil (4.03 kg).[1]

Quantitative Data: Ketenacetal Formation

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield | Reference |

| This compound (1.67 kg) | Triethoxymethane (3.05 kg total) | Sulfamic acid (0.10 kg) | 25 | 20 | Not explicitly stated, but 4.03 kg of crude product was obtained. | [1] |

Reaction Pathway: Ketenacetal Formation

Caption: Protection of the ketone as a diethyl ketal.

Enamine Formation and Subsequent Reactions

The ketone group of this compound readily reacts with secondary amines, such as pyrrolidine or proline, to form enamines. These enamines are versatile intermediates that can undergo various reactions, including alkylation and acylation at the alpha-carbon. For example, the pyrrolidine enamine of this compound reacts with acryloyl chloride to yield alkyl 2,6-dioxobicyclo[3.3.1]nonane-1-carboxylates.[4]

Experimental Protocol: Enamine Formation (General)

A solution of this compound and a secondary amine (e.g., pyrrolidine, 1.1 equivalents) in a suitable solvent (e.g., toluene) is heated to reflux with azeotropic removal of water, often with a catalytic amount of p-toluenesulfonic acid. After completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Quantitative Data: Enamine-based Bicyclononane Synthesis [4]

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield (%) | Reference |

| Pyrrolidine enamine of this compound | Acryloyl chloride | - | Alkyl 2,6-dioxobicyclo[3.3.1]nonane-1-carboxylate | Not specified in abstract | [4] |

Logical Relationship: Enamine Reactivity

Caption: General reaction pathway involving enamine intermediates.

Hydrolysis and Decarboxylation

The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Subsequent heating can lead to decarboxylation, yielding 4-oxocyclohexanecarboxylic acid. This reaction sequence is a common strategy to access monosubstituted cyclohexanone derivatives.

Experimental Protocol: Hydrolysis and Decarboxylation (General)

Step 1: Hydrolysis this compound is refluxed with an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH). The reaction progress is monitored until the starting material is consumed. After cooling, the dicarboxylic acid can be isolated by extraction or precipitation upon acidification (if a basic hydrolysis was performed).

Step 2: Decarboxylation The crude 4-oxocyclohexane-1,1-dicarboxylic acid is heated at or above its melting point until the evolution of carbon dioxide ceases. The resulting 4-oxocyclohexanecarboxylic acid can then be purified by recrystallization or distillation.

Quantitative Data: Not available in the searched literature for this specific substrate.

Experimental Workflow: Hydrolysis and Decarboxylation

Caption: Stepwise conversion to 4-oxocyclohexanecarboxylic acid.

Potential Applications in Drug Development

This compound serves as a valuable building block in the synthesis of complex molecules with potential therapeutic applications. Its derivatives are being explored as DGAT1 inhibitors for the treatment of metabolic disorders.[1] The ability to introduce diverse functionalities through the reactions described above makes it an attractive scaffold for generating libraries of compounds for drug screening. The synthesis of spirocyclic compounds, which are of interest in medicinal chemistry, can also be envisioned starting from this versatile molecule.[3]

Conclusion

This technical guide has outlined the fundamental reactions of this compound, providing a foundation for its use in synthetic organic chemistry. The presented protocols and reaction pathways illustrate the versatility of this compound as a starting material for the synthesis of a wide range of more complex molecules, highlighting its potential in the development of new pharmaceuticals. Further exploration of its reactivity is warranted to fully exploit its synthetic utility.

References

- 1. CA2870336A1 - Cyclic bridgehead ether dgat1 inhibitors - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. fdc-chemical.com [fdc-chemical.com]

- 4. Enamine chemistry. Part XX. Reactions of αβ-unsaturated acid chlorides. Synthesis of alkyl 2,6-dioxobicyclo[3.3.1]nonane-1-carboxylates, alkyl 2,9-dioxobicyclo[3.3.1]nonane-7-carboxylates, and 2,9-dioxobicyclo[3.3.1]nonane-7-carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of diethyl 4-oxocyclohexane-1,1-dicarboxylate, a valuable building block in organic synthesis, particularly for the preparation of complex cyclic molecules and pharmacologically active compounds. The described methodology is a two-step process commencing with a double Michael addition of diethyl malonate to ethyl acrylate to form the intermediate, tetraethyl 2,2,6,6-tetracarboxyheptanedioate, followed by a Dieckmann condensation to yield the target compound. This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a versatile intermediate featuring a six-membered ring with a ketone and a geminal diester functional group. This arrangement of functionalities allows for a wide range of subsequent chemical transformations, making it an important starting material for the synthesis of natural products, medicinal agents, and functional materials. The synthetic route detailed herein is a robust and well-established method that can be readily implemented in a standard organic chemistry laboratory.

Overall Reaction Scheme

The synthesis proceeds in two key stages:

-

Double Michael Addition: Diethyl malonate is reacted with two equivalents of ethyl acrylate in the presence of a base to form the acyclic precursor.

-

Dieckmann Condensation: The resulting tetraester is then subjected to an intramolecular cyclization, followed by hydrolysis and decarboxylation, to afford the desired this compound.

Experimental Protocols

Part 1: Synthesis of Tetraethyl 2,2,6,6-tetracarboxyheptanedioate (Precursor)

This procedure outlines the double Michael addition of diethyl malonate to ethyl acrylate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Diethyl malonate | 160.17 | 1.055 | 16.0 g | 0.10 |

| Ethyl acrylate | 100.12 | 0.921 | 22.0 g | 0.22 |

| Sodium ethoxide | 68.05 | - | 2.3 g | 0.034 |

| Absolute Ethanol | 46.07 | 0.789 | 100 mL | - |

| Diethyl ether | 74.12 | 0.713 | As needed | - |

| Saturated NH4Cl (aq) | - | - | As needed | - |

| Anhydrous MgSO4 | 120.37 | - | As needed | - |

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (0.78 g, 0.034 mol) in absolute ethanol (50 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred sodium ethoxide solution, diethyl malonate (16.0 g, 0.10 mol) is added dropwise at a rate that maintains the temperature below 30 °C.

-

Following the addition of diethyl malonate, ethyl acrylate (22.0 g, 0.22 mol) is added dropwise from the dropping funnel over a period of 30 minutes. The reaction mixture is then heated to reflux for 4 hours.

-

After cooling to room temperature, the reaction mixture is poured into a beaker containing crushed ice and the pH is adjusted to ~7 with dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated aqueous ammonium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tetraethyl 2,2,6,6-tetracarboxyheptanedioate. The product is typically used in the next step without further purification.

Part 2: Synthesis of this compound

This procedure details the Dieckmann condensation of the precursor to yield the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4,4-Bis(ethoxycarbonyl)heptanedioic acid | 318.32 | 23.6 g | 0.074 |

| Pyridine | 79.10 | 10 mL | - |

| Acetic anhydride | 102.09 | 90 mL | - |

| 95% Ethanol | - | 300 mL | - |

| Water | 18.02 | 300 mL | - |

| Potassium carbonate | 138.21 | 12.9 g | 0.093 |

| Diethyl ether | 74.12 | 300 mL | - |

| Magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 74 mmol) is added 100 mL of a premixed 10% (v/v) solution of pyridine in acetic anhydride.[1]

-

The reaction mixture is heated to reflux with continuous stirring for 3 hours in a preheated oil bath.[1]

-

After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure.[1]

-

The resulting oil is azeotropically distilled twice with 95% ethanol (300 mL) and then with water (300 mL).[1]

-

The residue is treated with solid potassium carbonate (12.9 g, 93.6 mmol).[1]

-

Ethanol is removed under reduced pressure, and the remaining aqueous layer is diluted to redissolve any solids and then extracted with diethyl ether (2 x 150 mL).[1]

-

The combined organic phases are dried over magnesium sulfate and filtered.[1]

-

The filtrate is concentrated under reduced pressure to afford this compound as an amber-colored oil (11.82 g, 48.8 mmol, 62.9% yield).[1]

Data Presentation

Summary of Reaction Parameters:

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time | Yield |

| 1 | Double Michael Addition | Diethyl malonate, Ethyl acrylate, Sodium ethoxide | Ethanol | Reflux | 4 h | High (used crude) |

| 2 | Dieckmann Condensation | 4,4-Bis(ethoxycarbonyl)heptanedioic acid, Pyridine, Acetic anhydride, K2CO3 | Acetic anhydride, Ethanol, Water | Reflux | 3 h | 62.9% |

Visualizations

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Use of Diethyl 4-Oxocyclohexane-1,1-dicarboxylate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Diethyl 4-oxocyclohexane-1,1-dicarboxylate as a versatile building block for the synthesis of various heterocyclic compounds. The focus is on its application in the Gewald three-component reaction for the synthesis of substituted thiophenes and in condensation reactions with hydrazines to yield spiro-indazoles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery.

Synthesis of Spiro[cyclohexane-1,4'-indazole] Derivatives

The reaction of this compound with hydrazine hydrate offers a direct route to the synthesis of spiro[cyclohexane-1,4'-indazole] derivatives. This transformation proceeds through the condensation of hydrazine with the ketone carbonyl group, followed by intramolecular cyclization involving one of the ester functionalities. The nature of the alkyl group in the ester moieties can influence the reaction's direction[1]. For diethyl esters, the formation of the corresponding tetrahydroindazoles is expected.

General Reaction Scheme:

References

Diethyl 4-Oxocyclohexane-1,1-dicarboxylate: A Versatile Scaffold for Complex Molecule Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a highly functionalized cyclic ketone that serves as a valuable building block in modern organic synthesis. Its unique structural features, including a reactive ketone functionality and geminal diester groups, provide a versatile platform for the construction of complex molecular architectures, particularly spirocyclic and fused heterocyclic systems. These structural motifs are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel chemical entities.

Key Applications in Organic Synthesis

This compound is a versatile precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds.

1. Synthesis of Spirocyclic Compounds: The ketone functionality is a key handle for the construction of spirocycles, a class of compounds with significant three-dimensionality often found in bioactive molecules. A prominent application is in the synthesis of spiro-oxindoles through reactions with isatin and amino acids.

2. Knoevenagel Condensation: The ketone can undergo Knoevenagel condensation with active methylene compounds, leading to the formation of α,β-unsaturated systems. These products can serve as intermediates for further transformations, such as Michael additions, to build more complex structures.

3. Michael Addition Reactions: The α,β-unsaturated derivatives obtained from Knoevenagel condensation are excellent Michael acceptors. This allows for the conjugate addition of various nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

4. Gewald Reaction: This multicomponent reaction allows for the synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. Thiophene derivatives are important pharmacophores in many drug molecules.

5. Wittig Reaction: The ketone can be converted to an exocyclic double bond via the Wittig reaction, providing a route to functionalized cyclohexylidene derivatives.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55704-60-4 | [1][2] |

| Molecular Formula | C₁₂H₁₈O₅ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Purity | ≥95% | [2] |

| Appearance | Amber-colored oil | |

| Storage | Room temperature, under inert gas (e.g., Argon) | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 4.24 (q, J = 7.12 Hz, 4H), 2.44 (t, J = 6.56 Hz, 4H), 2.37 (t, J = 6.41 Hz, 4H), 1.27 (t, J = 7.17 Hz, 6H) | |

| HPLC | Retention time = 2.00 min |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4,4-bis(ethoxycarbonyl)heptanedioic acid.

Materials:

-

4,4-bis(ethoxycarbonyl)heptanedioic acid

-

Pyridine

-

Acetic anhydride

-

95% Ethanol

-

Potassium carbonate (solid)

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a pre-mixed 10% (v/v) solution of pyridine in acetic anhydride.

-

Heat the reaction mixture to reflux with continuous stirring for 3 hours in a preheated oil bath.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Azeotrope the resulting oil twice with 300 mL of 95% ethanol and 300 mL of water.

-

Treat the residue with 12.9 g (93.6 mmol) of solid potassium carbonate.

-

Concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous layer to redissolve any solids and extract with diethyl ether (2 x 150 mL).

-

Combine the organic phases, dry over magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford this compound as an amber-colored oil.

Expected Yield: 11.82 g (48.8 mmol, 62.9% yield).

Protocol 2: Synthesis of Spiro[cyclohexane-1,3'-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition

This protocol provides a general procedure for the synthesis of spiro-pyrrolidines, a key scaffold in medicinal chemistry, using this compound as the starting ketone for the generation of the initial dipolarophile. The synthesis proceeds via an in-situ generated azomethine ylide.

Materials:

-

This compound

-

Isatin (or a substituted derivative)

-

Sarcosine (or other secondary amino acid)

-

Methanol

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound, isatin, and sarcosine in methanol.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid product is collected by filtration.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note: The specific ratios of hexane and ethyl acetate for column chromatography will need to be optimized based on the polarity of the synthesized spiro compound.

Visualizations

Logical Workflow for the Synthesis of Spiro-oxindoles

The following diagram illustrates the logical workflow for the synthesis of spiro-oxindoles, a class of compounds with potential biological activity, starting from this compound.

Caption: Workflow for the synthesis and screening of spiro-oxindoles.

Signaling Pathway Inhibition by Spiro-oxindole Derivatives

Spiro-oxindole derivatives synthesized from this compound may exhibit biological activity by inhibiting key cellular signaling pathways implicated in diseases such as cancer.

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of complex organic molecules. Its application in the construction of spirocyclic and heterocyclic scaffolds holds significant promise for the discovery of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a valuable building block in organic synthesis and drug discovery. The primary synthetic route detailed herein is the Robinson annulation, a powerful method for the formation of six-membered rings. This reaction sequence involves a Michael addition of diethyl malonate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation and subsequent dehydration to yield the target cyclohexenone derivative.

Reaction Principle

The synthesis proceeds in two key stages:

-

Michael Addition: Diethyl malonate, a soft nucleophile, undergoes a conjugate addition to an α,β-unsaturated carbonyl compound, typically methyl vinyl ketone, in the presence of a base. This step forms a 1,5-dicarbonyl intermediate, diethyl 2-(3-oxobutyl)malonate.

-

Intramolecular Aldol Condensation and Dehydration: The newly formed dicarbonyl compound, under basic conditions, undergoes an intramolecular aldol reaction to form a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclic ketone, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Robinson annulation.

| Reagent/Parameter | Molar Ratio (to Diethyl Malonate) | Concentration/Amount | Reaction Time | Temperature (°C) | Yield (%) |

| Michael Addition | |||||

| Diethyl Malonate | 1.0 | - | - | - | - |

| Methyl Vinyl Ketone | 1.1 | - | 2-4 hours | Room Temperature | - |

| Sodium Ethoxide | 1.0 | 21% in Ethanol | - | 0°C to Room Temp | - |

| Ethanol | - | Sufficient to dissolve reactants | - | - | - |

| Aldol Condensation | |||||

| Diethyl 2-(3-oxobutyl)malonate | 1.0 | - | 4-6 hours | Reflux | ~70-80% |

| Sodium Ethoxide | 1.0 | 21% in Ethanol | - | Reflux | - |

| Ethanol | - | - | - | - | - |

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Diethyl malonate

-

Methyl vinyl ketone

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

-

Caution: Sodium metal reacts violently with water. This procedure should be carried out under anhydrous conditions and with appropriate personal protective equipment.

-

In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol.

-

Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

Step 2: Michael Addition - Synthesis of Diethyl 2-(3-oxobutyl)malonate

-

In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate in absolute ethanol.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add the freshly prepared sodium ethoxide solution to the diethyl malonate solution with stirring.

-

To this mixture, add methyl vinyl ketone dropwise via the dropping funnel, maintaining the temperature at or below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-